molecular formula C13H26ClN3O2 B3005741 4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride CAS No. 1396884-16-4

4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride

Cat. No.: B3005741
CAS No.: 1396884-16-4
M. Wt: 291.82
InChI Key: ZSEPUCJADSQBDB-UHFFFAOYSA-N
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Description

4-(2-Cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

The synthesis of 4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Hydroxylation: The addition of a hydroxyl group to form the hydroxyethyl moiety.

    Piperazine Formation: The formation of the piperazine ring through a condensation reaction.

    Carboxamide Formation:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-(2-Cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride can be compared with other similar compounds, such as:

  • N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
  • 4-(2-Cyclopropyl-2-hydroxyethyl)-1-piperazinylmethanone hydrochloride
  • 4-(2-Cyclopropyl-2-hydroxyethyl)-1-piperazinylmethanone hydrochloride

Properties

IUPAC Name

4-(2-cyclopropyl-2-hydroxyethyl)-N-propan-2-ylpiperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.ClH/c1-10(2)14-13(18)16-7-5-15(6-8-16)9-12(17)11-3-4-11;/h10-12,17H,3-9H2,1-2H3,(H,14,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEPUCJADSQBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)CC(C2CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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